molecular formula C22H15N3O6 B3618868 N-(4-methoxyphenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

N-(4-methoxyphenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

Cat. No. B3618868
M. Wt: 417.4 g/mol
InChI Key: PUJMCEDOOBBGNB-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, also known as MNBA, is a synthetic compound that has been studied for its potential in various scientific research applications. MNBA is a derivative of isoindoline-1,3-dione, which is a heterocyclic organic compound.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is not fully understood. However, it has been suggested that this compound may exert its antibacterial and antifungal effects by disrupting the membrane integrity of the microorganisms. This compound may also act as a photosensitizer by generating reactive oxygen species upon exposure to light, which can cause damage to cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. In a study on zebrafish embryos, this compound was found to have no significant adverse effects on development or mortality at concentrations up to 100 μM. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-methoxyphenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is its fluorescent properties, which make it useful as a probe for the detection of metal ions. This compound is also relatively easy to synthesize and purify. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research on N-(4-methoxyphenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide. One area of interest is the development of this compound-based fluorescent probes for the detection of other metal ions. Another potential application is the use of this compound as a photosensitizer for the treatment of other diseases such as bacterial infections and fungal infections. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential toxicity.

Scientific Research Applications

N-(4-methoxyphenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been studied for its potential as a fluorescent probe for the detection of metal ions such as copper and iron. It has also been investigated for its antibacterial and antifungal properties. In addition, this compound has been shown to have potential as a photosensitizer for photodynamic therapy, a cancer treatment that involves the use of light and a photosensitizing agent to destroy cancer cells.

properties

IUPAC Name

N-(4-methoxyphenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O6/c1-31-16-10-8-14(9-11-16)23-20(26)13-4-2-5-15(12-13)24-21(27)17-6-3-7-18(25(29)30)19(17)22(24)28/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJMCEDOOBBGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-methoxyphenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
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N-(4-methoxyphenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
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N-(4-methoxyphenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
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N-(4-methoxyphenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
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N-(4-methoxyphenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
Reactant of Route 6
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N-(4-methoxyphenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

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